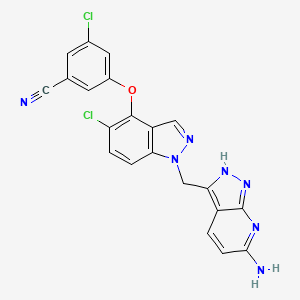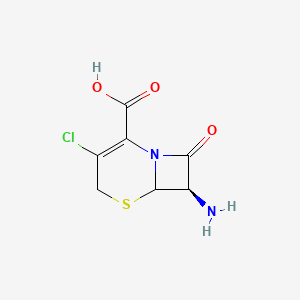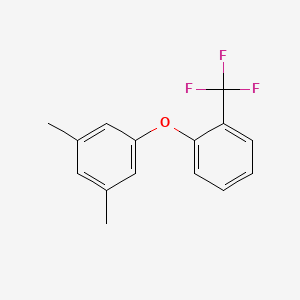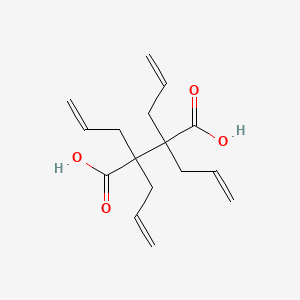
(Tetrapropenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless, transparent liquid at room temperature and has a molecular weight of 286.41 g/mol . This compound is known for its low solubility in water but can dissolve in alcohols and ester solvents. It is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
(Tetrapropenyl)succinic acid can be synthesized through the hydroxymethylation reaction of butenedioic acid. In this process, butenedioic acid reacts with methanol in the presence of a catalyst to form this compound . Industrial production methods often involve the reaction of maleic anhydride with a hydrocarbon distillate, predominantly the C12 branched-olefin derived from propylene tetramer . This reaction results in a mixture of isomeric alkenyl succinic anhydrides, which can be further processed to obtain this compound.
Análisis De Reacciones Químicas
(Tetrapropenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form esters and amides.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts for esterification. Major products formed from these reactions include esters, amides, and alcohols.
Aplicaciones Científicas De Investigación
(Tetrapropenyl)succinic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers, including polyesters and polyethers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of high-temperature resistant plastics, fibers, and coatings.
Mecanismo De Acción
The mechanism of action of (tetrapropenyl)succinic acid involves its interaction with various molecular targets and pathways. It acts as an intermediate in the synthesis of polymers and other compounds by participating in esterification and substitution reactions. The presence of carboxylic acid groups allows it to form strong bonds with other molecules, facilitating the formation of complex structures .
Comparación Con Compuestos Similares
(Tetrapropenyl)succinic acid can be compared with other similar compounds such as:
Dodecenylsuccinic anhydride: Similar in structure but differs in its anhydride form.
Hexadecenylsuccinic anhydride: Another alkenyl succinic anhydride with a longer carbon chain.
Maleic anhydride: A simpler anhydride that reacts similarly but lacks the branched alkenyl group
Propiedades
Número CAS |
27859-58-1 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20) |
Clave InChI |
GSONHGLQHNTBED-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



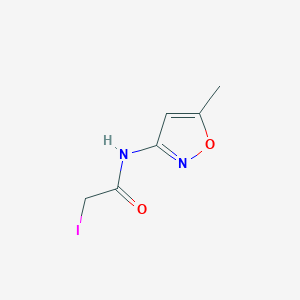
![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)
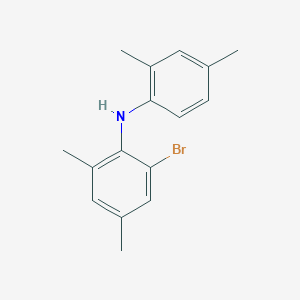
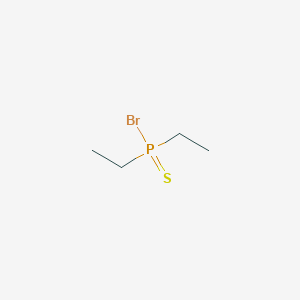

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)
